Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione
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Overview
Description
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central ethane-1,2-dione core with two phenyl rings substituted with tri(propan-2-yl)silyl groups connected via ethynyl linkages. The presence of these bulky silyl groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione exerts its effects is largely dependent on its interactions with other molecules. The tri(propan-2-yl)silyl groups can influence the compound’s reactivity and binding properties. Molecular targets and pathways involved may include enzyme inhibition, receptor binding, or participation in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilylacetylene: A simpler analog with similar silyl groups but lacking the phenyl and ethane-1,2-dione components.
1,2-Bis(triethoxysilyl)ethane: Another compound with silyl groups, used in the preparation of mesoporous materials.
Uniqueness
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione stands out due to its combination of ethane-1,2-dione core and bulky silyl-substituted phenyl rings. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
189619-30-5 |
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Molecular Formula |
C36H50O2Si2 |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
1,2-bis[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C36H50O2Si2/c1-25(2)39(26(3)4,27(5)6)23-21-31-13-17-33(18-14-31)35(37)36(38)34-19-15-32(16-20-34)22-24-40(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 |
InChI Key |
MLKRAGGEZISJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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